REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8]C=1C#N)([O-:3])=[O:2].[C:14]([OH:17])(=[O:16])[CH3:15].S(=O)(=O)(O)O>O>[N+:1]([C:4]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:15]=1[C:14]([OH:17])=[O:16])([O-:3])=[O:2]
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C#N)C=CC(=C1)OC
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 11 hr
|
Duration
|
11 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate which formed
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.2 g | |
YIELD: PERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |